(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride (4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052593-01-7
VCID: VC6261333
InChI: InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10;/h3-6,12H,7-9H2,1-2H3;1H
SMILES: COCCNCC1=CC=C(C=C1)OC.Cl
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

CAS No.: 1052593-01-7

Cat. No.: VC6261333

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride - 1052593-01-7

Specification

CAS No. 1052593-01-7
Molecular Formula C11H18ClNO2
Molecular Weight 231.72
IUPAC Name 2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10;/h3-6,12H,7-9H2,1-2H3;1H
Standard InChI Key QKYBSOVGBGPYPD-UHFFFAOYSA-N
SMILES COCCNCC1=CC=C(C=C1)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzyl ring substituted with a methoxy group at the para position (4-methoxybenzyl\text{4-methoxybenzyl}) linked to a 2-methoxyethylamine moiety via a secondary amine bond. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number1052593-01-7
Molecular FormulaC11H18ClNO2\text{C}_{11}\text{H}_{18}\text{ClNO}_2
Molecular Weight232.72 g/mol
SMILES NotationCOCCNCc1ccc(cc1)OC.Cl
InChI KeyQKYBSOVGBGPYPD-UHFFFAOYSA-N

The SMILES string COCCNCc1ccc(cc1)OC.Cl delineates the methoxyethyl chain (COCCN), the benzyl group (c1ccc(cc1)OC), and the hydrochloride counterion .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution or reductive amination:

  • Reductive Amination: Reacting 4-methoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent (e.g., NaBH4_4) forms the secondary amine, which is subsequently treated with HCl gas to yield the hydrochloride salt .

  • Alkylation: 2-Methoxyethylamine reacts with 4-methoxybenzyl chloride in a polar aprotic solvent (e.g., DMF), followed by acidification .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Amine FormationNaBH4_4, MeOH, 0°C65%
Salt PrecipitationHCl (g), Et2 _2O90%

Industrial-Scale Production

Manufacturers like CymitQuimica and BIOFOUNT produce the compound at 95% purity, offering quantities from 1 mg to 10 kg for research use . Batch processes employ quality control via HPLC-MS to ensure low levels of residual solvents (e.g., DMF < 10 ppm) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar organic solvents (e.g., methanol, DMSO). It is hygroscopic, requiring storage at -20°C under inert gas (N2_2) to prevent decomposition .

Table 3: Stability Profile

ConditionStability
Ambient TemperatureStable for 1–2 weeks
4°CStable for 1–2 months
-20°CStable for >2 years

Thermal Properties

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition onset temperatures of 180–200°C, consistent with the hydrochloride’s ionic lattice structure .

Applications in Organic Synthesis

Mitsunobu Reaction Intermediate

The compound’s secondary amine group participates in Mitsunobu reactions, facilitating carbon-oxygen bond formation. For example, in the synthesis of discorhabdin alkaloids, analogous amines couple with alcohols via DEAD (diethyl azodicarboxylate) and triphenylphosphine to form ether linkages .

Building Block for Alkaloids

Structural analogs of this amine hydrochloride are employed in constructing pyrroloquinoline and communesin alkaloids. The methoxy groups enhance electron donation, stabilizing transition states during cyclization steps .

Scheme 1: Hypothetical Application in Alkaloid Synthesis

  • Coupling: React with tryptamine derivatives under Mitsunobu conditions.

  • Cyclization: Acid-catalyzed ring closure to form tetracyclic cores.

  • Functionalization: Introduce substituents via cross-coupling .

Future Research Directions

Pharmacological Screening

The compound’s structural similarity to neuromodulators (e.g., histamine H3_3 receptor antagonists) warrants evaluation in neurological disorder models .

Catalysis Development

Functionalization of the methoxy groups could yield ligands for asymmetric catalysis, enhancing enantioselectivity in C–N bond-forming reactions .

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